N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-ethyloxalamide

Description

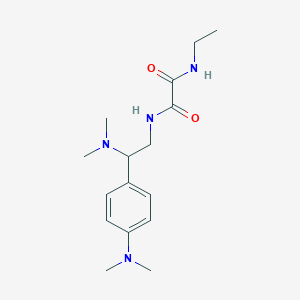

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-ethyloxalamide is a bifunctional oxalamide derivative featuring dual dimethylamino groups: one attached to an ethyl chain and another to a phenyl ring.

Properties

IUPAC Name |

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-ethyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2/c1-6-17-15(21)16(22)18-11-14(20(4)5)12-7-9-13(10-8-12)19(2)3/h7-10,14H,6,11H2,1-5H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOLSVLMSCRDIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-ethyloxalamide typically involves multi-step organic reactions. The process may start with the preparation of the dimethylamino-substituted phenyl ethylamine, followed by its reaction with oxalyl chloride to form the oxalamide structure. Common reagents include dimethylamine, phenyl ethylamine, and oxalyl chloride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar routes but optimized for efficiency and yield. This could include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-ethyloxalamide can undergo various chemical reactions, including:

Oxidation: The dimethylamino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed depend on the type of reaction. For example, oxidation may yield nitroso or nitro compounds, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in biochemical assays or as a molecular probe.

Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.

Industry: Use in the production of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-ethyloxalamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other dimethylamino-containing derivatives allow for comparative analysis of reactivity, physical properties, and applications. Below is a detailed comparison:

Structural and Functional Group Comparison

| Compound Name | Key Functional Groups | Core Structure |

|---|---|---|

| N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-ethyloxalamide | Oxalamide, dual dimethylamino groups | Bifunctional ethyl-phenyl backbone |

| Ethyl 4-(dimethylamino) benzoate (EDAB) | Ester, aromatic dimethylamino | Benzoate ester |

| 2-(Dimethylamino) ethyl methacrylate (DMAEMA) | Methacrylate, aliphatic dimethylamino | Methacrylate ester |

| N4-(2-(2-(dimethylamino)ethoxy)ethyl)fumaramide (Patent compound) | Fumaramide, dimethylaminoethoxyethyl | Fumaric acid derivative |

Reactivity and Physicochemical Properties

- Degree of Conversion (Polymerization): Ethyl 4-(dimethylamino) benzoate (EDAB) exhibits superior reactivity in resin systems, achieving a 15–20% higher degree of conversion compared to 2-(dimethylamino) ethyl methacrylate (DMAEMA) due to its aromatic dimethylamino group, which enhances electron donation . The target oxalamide compound, with dual dimethylamino groups, may exhibit intermediate reactivity, balancing aromatic and aliphatic amine effects.

- Solubility and Stability: EDAB-based resins demonstrate better hydrolytic stability than DMAEMA-containing resins, attributed to the hydrophobic benzoate ester .

Response to Initiators:

DMAEMA-based resins show significant sensitivity to diphenyliodonium hexafluorophosphate (DPI), which increases their degree of conversion by 10–15% at higher amine concentrations. In contrast, EDAB is less influenced by DPI . The target compound’s dual amine groups may amplify initiator interactions, though this requires experimental validation.

Key Research Findings

- EDAB vs. DMAEMA: EDAB-based resins achieve flexural strengths of 90–110 MPa, surpassing DMAEMA resins (70–85 MPa) .

- Amine Ratios: Resins with a 1:2 camphorquinone (CQ)/amine ratio outperform 1:1 ratios in both conversion and hardness, suggesting optimal amine concentration is critical for the target compound’s efficacy .

Biological Activity

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-ethyloxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of dimethylamino groups and an oxalamide moiety. Its molecular formula is with a molecular weight of approximately 382.5 g/mol. The intricate arrangement of functional groups suggests potential interactions with various biological targets.

Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown the ability to inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It may interact with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

- Antioxidant Properties : Some studies suggest that the compound exhibits antioxidant activity, which could protect cells from oxidative stress.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Findings |

|---|---|

| Anticancer Potential | Exhibits cytotoxic effects on cancer cell lines (e.g., MCF-7, HeLa). |

| Antimicrobial Activity | Demonstrated inhibitory effects against various bacterial strains. |

| Neuroprotective Effects | Preliminary data suggest potential neuroprotective properties in vitro. |

| Anti-inflammatory Activity | May reduce inflammatory markers in cell culture models. |

Case Studies

- Anticancer Studies : A study investigated the efficacy of this compound against breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis, suggesting its potential as a chemotherapeutic agent.

- Neuroprotection : Another study focused on neuroprotective effects using neuronal cell lines exposed to oxidative stress. The compound demonstrated a reduction in reactive oxygen species (ROS) levels, highlighting its potential for treating neurodegenerative diseases.

- Antimicrobial Efficacy : Research evaluating the antimicrobial properties revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its promise as an antimicrobial agent.

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics, bioavailability, and therapeutic efficacy.

- Mechanistic Studies : Elucidating the precise mechanisms through which the compound exerts its biological effects.

- Structure-Activity Relationship (SAR) : Exploring modifications to improve potency and selectivity for specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.